![molecular formula C8H8N4O2 B1436572 N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide CAS No. 62160-25-2](/img/structure/B1436572.png)
N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide
Overview
Description
“N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide” is a chemical compound . It has several synonyms such as “N-(5-oxo-2,4,9-triazabicyclo[4.3.0]nona-3,7,10-trien-3-yl)acetamide”, “N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)acetamide”, and "Acetamide, N-(4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl)" .
Scientific Research Applications
Synthesis and Pharmacological Activities
N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide, due to its structural complexity, is of significant interest in pharmaceutical research. This compound is part of the broader category of pyrrolopyrimidines, which have been extensively investigated for their diverse pharmacological activities. For instance, the pyrrolopyrimidine core is a critical precursor in the medicinal and pharmaceutical industries, noted for its wide-ranging applicability and bioavailability. Recent reviews have emphasized its role in the synthesis of derivatives that show promise in the management and treatment of various diseases, highlighting the compound's potential in drug development (Parmar, Vala, & Patel, 2023).
Importance in Hybrid Catalysts
The synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), which are structurally related to N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide, has been facilitated by the use of hybrid catalysts. This approach leverages organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and various other catalysts to develop substituted derivatives through one-pot multicomponent reactions. The application of hybrid catalysts in the synthesis of these compounds underscores the potential of N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide derivatives for developing lead molecules in pharmaceutical research (Parmar, Vala, & Patel, 2023).
Role in Cancer Treatment
Pyrrolobenzimidazoles, which share a structural resemblance with N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide, have been discussed for their design, chemistry, cytotoxicity, and antitumor activity. These compounds, particularly those based on the pyrrolobenzimidazole or azomitosene ring system, have been shown to represent a new and useful class of antitumor agents. Their mechanisms of action, which include DNA alkylation and cleavage upon reductive activation, highlight the therapeutic potential of compounds within this chemical class in oncology (Skibo, 1998).
properties
IUPAC Name |
N-(4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-4(13)10-8-11-6-5(2-3-9-6)7(14)12-8/h2-3H,1H3,(H3,9,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGZQPCFKATHHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=CN2)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977755 | |
Record name | N-(4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidin-2-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70977755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide | |
CAS RN |
62160-25-2 | |
Record name | MLS002919875 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126313 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidin-2-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70977755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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